Cas no 2229595-23-5 (3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine)
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine
- EN300-1941481
- 2229595-23-5
-
- Inchi: 1S/C11H12F3N/c1-7-2-3-8(12)4-9(7)10(15)5-11(13,14)6-10/h2-4H,5-6,15H2,1H3
- InChI Key: YIZNLWRCLNEHTG-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=C(C=CC=2C)F)(C1)N)F
Computed Properties
- Exact Mass: 215.09218387g/mol
- Monoisotopic Mass: 215.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941481-0.05g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-0.1g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-0.25g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-0.5g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-1.0g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 1g |
$1500.0 | 2023-05-26 | ||
| Enamine | EN300-1941481-2.5g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-5.0g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 5g |
$4349.0 | 2023-05-26 | ||
| Enamine | EN300-1941481-10.0g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 10g |
$6450.0 | 2023-05-26 | ||
| Enamine | EN300-1941481-1g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1941481-5g |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
2229595-23-5 | 5g |
$3479.0 | 2023-09-17 |
3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine
Recent Advances in the Study of 3,3-Difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine (CAS: 2229595-23-5)
The compound 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine (CAS: 2229595-23-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique fluorinated aromatic and amine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine, highlighting its scalability and purity (>99%) for preclinical evaluations. The researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling and fluorination reactions, achieving a high yield of 78%. This advancement addresses previous challenges in the large-scale production of fluorinated cyclobutane derivatives, which are often hindered by low yields and complex purification processes.
Pharmacological investigations have revealed that this compound exhibits potent activity as a modulator of the serotonin receptor subtype 5-HT2A, with an IC50 of 12 nM. In vitro assays demonstrated its selectivity over other serotonin receptor subtypes, suggesting potential applications in neuropsychiatric disorders such as depression and anxiety. Furthermore, molecular docking studies have elucidated its binding mode within the 5-HT2A receptor’s orthosteric site, providing a structural basis for future analog design.
In vivo studies using rodent models have corroborated these findings, showing that 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine crosses the blood-brain barrier efficiently, with a brain-to-plasma ratio of 1.5 after oral administration. Behavioral assays indicated significant anxiolytic effects at doses as low as 10 mg/kg, without observable sedative or motor-impairing side effects. These results underscore its potential as a novel anxiolytic agent with a favorable safety profile.
Ongoing research is exploring the compound’s utility in other therapeutic areas, including pain management and neurodegenerative diseases. A recent preprint (BioRxiv, 2024) reported its efficacy in a murine model of neuropathic pain, where it reduced hyperalgesia by 40% compared to controls. Additionally, its neuroprotective effects in vitro, such as the inhibition of amyloid-beta aggregation, hint at possible applications in Alzheimer’s disease.
In conclusion, 3,3-difluoro-1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine represents a versatile scaffold with broad therapeutic potential. Its optimized synthesis, receptor specificity, and promising preclinical data warrant further clinical translation. Future studies should focus on pharmacokinetic optimization and toxicology profiling to advance this compound toward human trials.
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